
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a dodecyl group attached to the nitrogen atom of the pyridine ring, and it exists in a 1,4-dihydro form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- typically involves the reaction of 3-pyridinecarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxamide derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinecarboxamide derivatives, while reduction results in fully saturated amides.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-4-pyridone-3-carboxamide: This compound is similar in structure but contains a methyl group instead of a dodecyl group.
1-Benzyl-1,4-dihydronicotinamide: Another related compound with a benzyl group attached to the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is unique due to the presence of the long dodecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
56253-84-0 |
|---|---|
Formule moléculaire |
C18H32N2O |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
1-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21/h12,15-16H,2-11,13-14H2,1H3,(H2,19,21) |
Clé InChI |
VXODVNHASCKVEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=CCC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
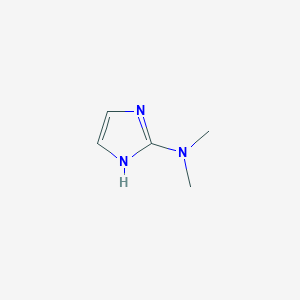
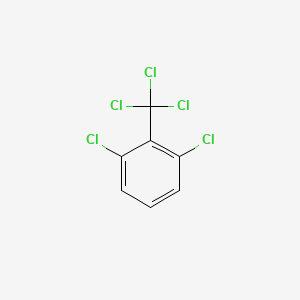
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
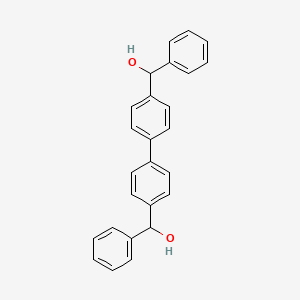
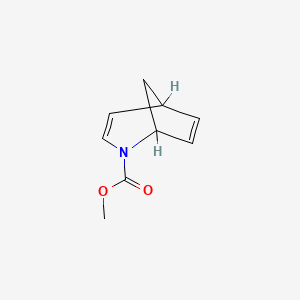
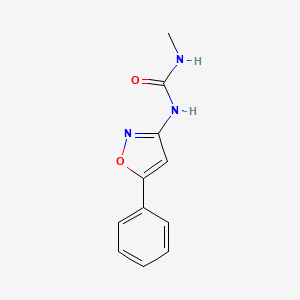
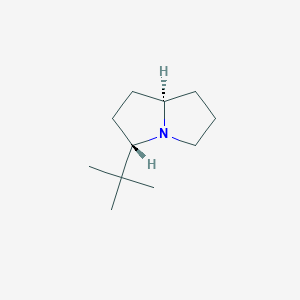

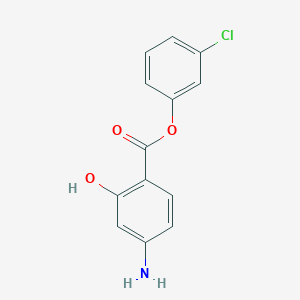

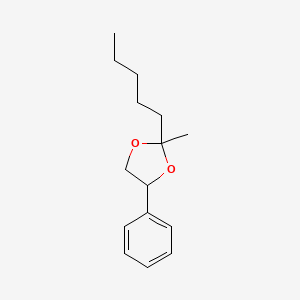
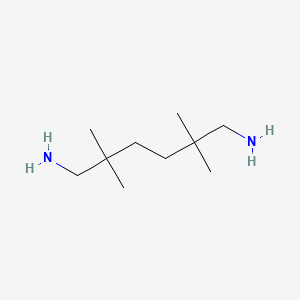
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)
